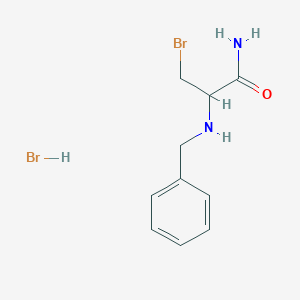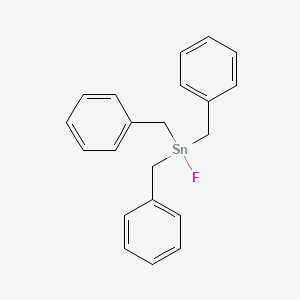
Tribenzylfluorostannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribenzylfluorostannane is an organotin compound with the chemical formula C21H21FSn It is a member of the organotin family, which consists of tin atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribenzylfluorostannane can be synthesized through several methods. One common approach involves the reaction of tribenzyltin chloride with a fluorinating agent such as silver fluoride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tribenzylfluorostannane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different organotin compounds.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom and resulting in different products.
Coupling Reactions: this compound can participate in coupling reactions, forming new carbon-tin bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. Reactions are typically carried out in polar solvents like THF or dichloromethane.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or nickel are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin halides, while oxidation reactions can produce tin oxides.
Scientific Research Applications
Tribenzylfluorostannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing to explore the potential use of organotin compounds in pharmaceuticals, particularly as anticancer agents.
Industry: this compound can be used in the production of polymers and other materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which tribenzylfluorostannane exerts its effects involves the interaction of the tin center with various molecular targets. The fluorine atom can influence the reactivity and stability of the compound, affecting its interactions with other molecules. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Fluoride: Another organotin fluoride with similar reactivity but different organic groups attached to the tin atom.
Triphenyltin Fluoride: Similar in structure but with phenyl groups instead of benzyl groups.
Tribenzylchlorostannane: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
Tribenzylfluorostannane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its chlorine or bromine analogs
Properties
CAS No. |
429-77-6 |
|---|---|
Molecular Formula |
C21H21FSn |
Molecular Weight |
411.1 g/mol |
IUPAC Name |
tribenzyl(fluoro)stannane |
InChI |
InChI=1S/3C7H7.FH.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H;/q;;;;+1/p-1 |
InChI Key |
ZINYRHGURQDAOJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


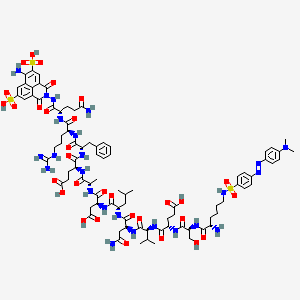
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)
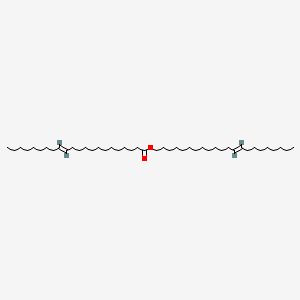



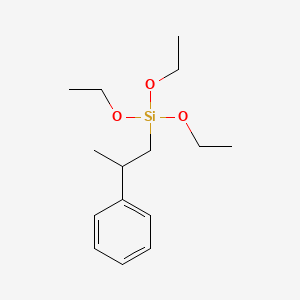
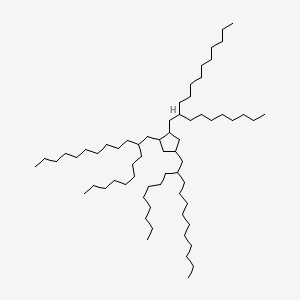

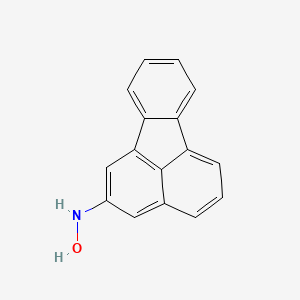

![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)

